Cas no 2034285-75-9 (4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine)

4-(1-Methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1-methyl-1H-pyrazol-3-yl group and a thiophene-2-carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both pyrazole and thiophene rings enhances its potential as a scaffold for designing bioactive molecules, particularly in targeting kinase inhibitors or GPCR modulators. Its well-defined synthetic route and stability under standard conditions facilitate further functionalization, supporting its use in diverse research applications. The compound's balanced lipophilicity and molecular rigidity may contribute to improved pharmacokinetic profiles in lead optimization studies.
4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine structure
2034285-75-9 structure
Product Name:4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine
CAS No:2034285-75-9
MF:C14H17N3OS
MW:275.36928153038
CID:6072957
PubChem ID:119103533
Update Time:2025-08-05

4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine
    • AKOS026703275
    • [4-(1-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone
    • F6543-1454
    • 2034285-75-9
    • (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone
    • Inchi: 1S/C14H17N3OS/c1-16-7-6-12(15-16)11-4-8-17(9-5-11)14(18)13-3-2-10-19-13/h2-3,6-7,10-11H,4-5,8-9H2,1H3
    • InChI Key: GDWVZPILLVNFOA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(N1CCC(C2C=CN(C)N=2)CC1)=O

Computed Properties

  • Exact Mass: 275.10923335g/mol
  • Monoisotopic Mass: 275.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine

4-(1-Methyl-1H-Pyrazol-3-Yl)-1-(Thiophene-2-Carbonyl)Piperidine: A Comprehensive Overview

The compound 4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine (CAS No: 2034285-75-9) is a fascinating molecule with a complex structure and diverse applications in the field of organic chemistry. This compound has garnered significant attention due to its unique properties and potential uses in drug discovery, material science, and other related domains.

At its core, this molecule consists of a piperidine ring, which is a six-membered cyclic amine. The piperidine moiety is substituted at the 4-position with a 1-methyl-1H-pyrazole group and at the 1-position with a thiophene-2-carbonyl group. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the molecule's stability and reactivity. The thiophene group, another five-membered aromatic heterocycle with sulfur as the heteroatom, adds electronic diversity and enhances the compound's ability to interact with biological systems.

Recent studies have highlighted the importance of heterocyclic compounds like this one in medicinal chemistry. The combination of pyrazole and thiophene groups in this molecule creates a unique electronic environment that can be exploited for various applications. For instance, the pyrazole moiety is known for its ability to act as a hydrogen bond donor or acceptor, which is crucial for drug-receptor interactions. Similarly, the thiophene group can participate in π-π stacking interactions, further enhancing the molecule's bioavailability and pharmacokinetic properties.

One of the most promising areas of research involving this compound is its potential as a bioactive agent. Scientists have been exploring its role in inhibiting key enzymes involved in various pathological processes, such as cancer and neurodegenerative diseases. For example, recent findings suggest that this compound may exhibit anti-inflammatory properties by modulating cyclooxygenase (COX) enzymes. Additionally, its ability to target specific receptors or channels makes it a candidate for drug development in the treatment of cardiovascular diseases.

The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have developed efficient methods to construct this molecule using techniques such as Suzuki coupling, Stille coupling, and other cross-coupling reactions. These methods not only ensure high yields but also allow for fine-tuning of the molecule's structure to optimize its pharmacological properties.

In terms of applications beyond medicine, this compound has shown potential in material science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The thiophene group's conjugation capability enhances the molecule's ability to conduct electricity, while the pyrazole moiety provides additional functionalization options for device integration.

Furthermore, recent advancements in computational chemistry have enabled researchers to model the behavior of this compound at an atomic level. Using techniques like molecular dynamics simulations and quantum mechanics calculations, scientists can predict how this molecule will interact with biological systems or perform in electronic devices. These computational tools are invaluable for guiding experimental efforts and accelerating the discovery process.

In conclusion, 4-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-2-carbonyl)piperidine (CAS No: 2034285-75-9) is a versatile compound with immense potential across multiple fields. Its unique structure, combined with cutting-edge research findings, positions it as a key player in both medicinal chemistry and material science. As ongoing studies continue to uncover new applications and mechanisms of action, this compound will undoubtedly remain at the forefront of scientific innovation.

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